molecular formula C11H8O3 B1583617 5-Phenyl-2-furoic acid CAS No. 52938-97-3

5-Phenyl-2-furoic acid

Cat. No.: B1583617
CAS No.: 52938-97-3
M. Wt: 188.18 g/mol
InChI Key: GUOMINFEASCICM-UHFFFAOYSA-N
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Description

5-Phenyl-2-furoic acid is an organic compound with the molecular formula C11H8O3. It belongs to the class of furan derivatives, which are heterocyclic compounds containing a furan ring. This compound is characterized by a phenyl group attached to the furan ring at the 5-position and a carboxylic acid group at the 2-position. It is a white to light yellow powder or crystalline solid with a melting point of approximately 151°C .

Scientific Research Applications

5-Phenyl-2-furoic acid has several scientific research applications. It has emerged as a promising class of antimycobacterial agents that interfere with iron homeostasis in mycobacteria . This compound has been studied for its potential use in treating tuberculosis by targeting the salicylate synthase enzyme in Mycobacterium tuberculosis. Additionally, it has applications in the synthesis of other furan derivatives, which are valuable in medicinal chemistry for their antibacterial, antifungal, and antiviral properties .

Future Directions

5-Phenylfuran-2-carboxylic acids have shown promise as potential therapeutics, particularly in the field of antimycobacterial agents . Their ability to interfere with iron homeostasis in mycobacterial species makes them an interesting area of study for future research .

Mechanism of Action

Target of Action

5-Phenylfuran-2-carboxylic acid has been identified as a promising class of antimycobacterial agents that interfere with iron homeostasis . The primary target of this compound is the salicylate synthase (SaS) of Mycobacterium abscessus (Mab), an enzyme that catalyzes the first reaction of the biosynthesis of specific siderophores, which ensure the supply of iron in Mab .

Mode of Action

The interaction of 5-Phenylfuran-2-carboxylic acid with its target involves the inhibition of the salicylate synthase (SaS) of Mab . This inhibition disrupts the production of siderophores, which are essential for the iron acquisition in mycobacteria . The disruption of iron homeostasis affects the growth and survival of the bacteria.

Biochemical Pathways

The action of 5-Phenylfuran-2-carboxylic acid affects the siderophore-mediated iron acquisition pathway in mycobacteria . By inhibiting the salicylate synthase, the production of siderophores is disrupted, leading to a decrease in iron uptake. This affects various downstream processes that rely on iron as a cofactor, thereby limiting the ability of the bacteria to establish and maintain an infection .

Pharmacokinetics

The pharmacokinetics of a drug generally involve its absorption, distribution, metabolism, and excretion (adme), which determine the onset, duration, and intensity of the drug effect . These properties would impact the bioavailability of 5-Phenylfuran-2-carboxylic acid, influencing its effectiveness as an antimycobacterial agent.

Result of Action

The molecular and cellular effects of the action of 5-Phenylfuran-2-carboxylic acid involve the disruption of iron homeostasis in mycobacteria . By inhibiting the production of siderophores, the compound reduces the availability of iron, which is essential for various cellular processes. This leads to a decrease in the growth and survival of the bacteria, thereby exerting an antimycobacterial effect .

Biochemical Analysis

Biochemical Properties

5-Phenylfuran-2-carboxylic acid plays a significant role in biochemical reactions, particularly in targeting iron acquisition in mycobacterial species . It interacts with the enzyme MbtI from Mycobacterium tuberculosis, which is involved in the biosynthesis of siderophores necessary for iron uptake . The interaction between 5-Phenylfuran-2-carboxylic acid and MbtI inhibits the enzyme’s activity, thereby disrupting iron acquisition and exerting its antimycobacterial effects .

Cellular Effects

5-Phenylfuran-2-carboxylic acid has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting the factor inhibiting hypoxia-inducible factor-1 (FIH-1), leading to the activation of hypoxia-inducible factor-α (HIF-α) . This activation results in the induction of anti-hypoxic proteins, which protect cells under hypoxic conditions . Additionally, 5-Phenylfuran-2-carboxylic acid impacts gene expression and cellular metabolism by modulating the activity of HIF-α .

Molecular Mechanism

The molecular mechanism of 5-Phenylfuran-2-carboxylic acid involves its binding interactions with biomolecules. It binds to the active site of MbtI, inhibiting its enzymatic activity and preventing the biosynthesis of siderophores . This inhibition disrupts iron homeostasis in mycobacterial cells, leading to their impaired growth and survival . Furthermore, 5-Phenylfuran-2-carboxylic acid inhibits FIH-1, resulting in the stabilization and activation of HIF-α, which in turn regulates gene expression and cellular responses to hypoxia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Phenylfuran-2-carboxylic acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that 5-Phenylfuran-2-carboxylic acid maintains its antimycobacterial activity over extended periods, although its efficacy may decrease due to degradation . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function remain consistent over time, with no significant loss of activity .

Dosage Effects in Animal Models

The effects of 5-Phenylfuran-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits potent antimycobacterial activity without significant toxic effects . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects have been identified, where the compound’s efficacy plateaus beyond a certain dosage, indicating an optimal therapeutic window .

Metabolic Pathways

5-Phenylfuran-2-carboxylic acid is involved in various metabolic pathways, including the 2-oxocarboxylic acid metabolism pathway . It interacts with enzymes such as pyruvate dehydrogenase and 2-oxoglutarate dehydrogenase, influencing metabolic flux and metabolite levels . These interactions play a crucial role in maintaining cellular energy homeostasis and regulating metabolic processes .

Transport and Distribution

Within cells and tissues, 5-Phenylfuran-2-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . It is known to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 5-Phenylfuran-2-carboxylic acid is primarily within the cytoplasm and mitochondria . It is directed to these compartments through specific targeting signals and post-translational modifications . The compound’s activity and function are influenced by its localization, with its antimycobacterial effects being more pronounced in the mitochondria due to its role in disrupting iron homeostasis .

Preparation Methods

5-Phenyl-2-furoic acid can be synthesized through various methods. One common synthetic route involves the Suzuki-Miyaura cross-coupling reaction. In this method, phenyl boronic acid and methyl 5-bromofuran-2-carboxylate are coupled in the presence of a palladium catalyst. The resulting product is then hydrolyzed to yield this compound . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out under a nitrogen atmosphere at elevated temperatures.

Chemical Reactions Analysis

5-Phenyl-2-furoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with copper(II) and zinc(II) acetates to form mononuclear complexes . These reactions often involve the use of common reagents such as palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide. The major products formed from these reactions include various substituted furan derivatives and metal complexes.

Comparison with Similar Compounds

5-Phenyl-2-furoic acid can be compared with other similar compounds, such as 5-formylfuran-2-carboxylic acid and furan-2,5-dicarboxylic acid . These compounds share the furan ring structure but differ in the substituents attached to the ring. For example, 5-formylfuran-2-carboxylic acid has a formyl group at the 5-position instead of a phenyl group. These structural differences result in variations in their chemical reactivity and biological activity. This compound is unique due to its phenyl group, which imparts distinct properties and applications, particularly in the field of antimycobacterial research.

Properties

IUPAC Name

5-phenylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOMINFEASCICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352978
Record name 5-Phenyl-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52938-97-3
Record name 5-Phenyl-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phenyl-2-furancarboxylic Acid
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Synthesis routes and methods I

Procedure details

To 5-phenyl-2-furaldehyde (35) (690 mg, 4.01 mmol) was added solid NaOH (176 mg, 4.40 mmol) then 10% NaOH solution (6.2 mL). Silver nitrate (680 mg, 4.00 mmol) was added and the reaction mixture heated to 60° C. for 4.5 hours then cooled to ambient temperature. The reaction mixture was then filtered and washed with water. The filtrate was acidified to pH 2 using 2N HCl and the precipitated product filtered and dried to give the title compound.
Quantity
690 mg
Type
reactant
Reaction Step One
Name
Quantity
176 mg
Type
reactant
Reaction Step One
Name
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
680 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 5-bromofuran-2-carboxylic acid (381 mg, 2 mmol), phenylboronic acid (488 mg, 4 mmol) in DMF (3 ml) was place in a microwave reaction tube and treated with a 2 M K3PO4(aq) (2 ml, 4 mmol). The solution was purged with nitrogen for 10 minutes before adding Pd(PPh3)4 (1.5 mg) catalyst. The mixture was again purged with nitrogen for 5 minutes before the reaction tube was sealed. The mixture was heated in a microwave oven at 150° C. for 30 minutes. The reaction mixture was filtered and the filtrate poured into 1N HCl (100 ml) with stirring. The precipitate was filtered and air-dried to give 209 mg of 5-phenylfuran-2-carboxylic acid. MS (ES−) found: (M−H)−=187.13.
Quantity
381 mg
Type
reactant
Reaction Step One
Quantity
488 mg
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of the product from Step 103a (0.650 g, 3.78 mmol, 1 eq) in water (5.5 mL), t-BuOH (18.0 mL), and THF (18.0 mL) is added 2-methyl-2-butene (3.2 mL, 30.2 mmol, 8 eq), potassium phosphate monobasic (1.54 g, 11.3 mmol, 3 eq), then NaClO2 (1.03 g, 11.3 mmol, 3 eq) in that order. After four hours, the reaction is complete and diluted with 1 N NaOH (100 mL). The aqueous solution is extracted with ether (2×100 mL), and the aqueous layer is acidified with conc. HCl. The resulting solution is extracted with CH2Cl2 (3×100 mL). The organic layers are dried over MgSO4, and the solvent removed. The product is purified by silica gel chromatography using a Biotage Flash 40M column (10% EtOAc/1% formic acid/heptane). The solid remaining after removal of the solvent is filtered and recrystallized from EtOH and water to give the acid as a white crystalline solid (0.499 g, 70.2%). HRMS (FAB) calculated for C11H8O3+H 189.0473, found 189.0403.
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
potassium phosphate monobasic
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
70.2%

Synthesis routes and methods IV

Procedure details

5-Bromo-furan-2-carboxylic acid methyl ester (5) (205 mg, 1 mmol) was coupled to phenylboronic acid (146 mg, 1.2 mmol) using Method E except that once the reaction was complete, the solvents were removed in vacuo. The crude residue was re-dissolved in EtOAc (10 ml) and 1M NaOH (20 ml) was added. The aqueous layer was extracted with EtOAc (3×10 ml), and the organic layer was discarded. The aqueous layer was acidified to pH 1 with conc. HCl, and extracted with EtOAc (3×10 ml). The combined organic layers were dried (MgSO4), filtered, and the solvent removed in vacuo to give the title compound.
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
146 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 5-phenylfuran-2-carboxylic acid derivatives interact with their target, MbtI, and what are the downstream effects?

A1: 5-Phenylfuran-2-carboxylic acid derivatives act as inhibitors of MbtI, a salicylate synthase crucial for siderophore production in Mtb and Mab. These compounds bind to the active site of MbtI, competing with its natural substrates. [, ] This interaction disrupts the enzymatic activity of MbtI, effectively inhibiting the biosynthesis of siderophores. [, ] As siderophores are essential for iron acquisition, inhibiting their production hinders the growth and survival of Mtb and Mab, especially in iron-limited environments like the host. [, ]

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